molecular formula C26H38BrN3 B1679843 Nonylacridine orange CAS No. 75168-11-5

Nonylacridine orange

Cat. No. B1679843
CAS RN: 75168-11-5
M. Wt: 472.5 g/mol
InChI Key: DRBHTUDHPPBMCD-UHFFFAOYSA-M
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Description

Nonylacridine Orange, also known as 10-Nonyl Acridine Orange (NAO), is a mitochondrial-specific fluorochrome . It is well retained in the mitochondria, making it a useful probe for following mitochondria during isolation and after cell fusion . It is toxic at high concentrations and apparently binds to cardiolipin in all mitochondria, regardless of their energetic state .


Synthesis Analysis

A study was designed to develop a fast and convenient methodology for the preparation of 10-nonyl acridine orange (NAO) and its silyl analogues to improve their photo-physical properties for the detection and quantification of cardiolipin (CL) . Optimized conditions allow the effective synthesis of NAO analogues with good yield and excellent purity .


Molecular Structure Analysis

The chemical formula of Nonylacridine Orange is C26H38BrN3 . Its exact mass is 471.22 and its molecular weight is 471.515 . The elemental analysis shows that it contains 66.09% Carbon, 8.11% Hydrogen, 16.91% Bromine, and 8.89% Nitrogen .


Chemical Reactions Analysis

Nonylacridine Orange has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis in rat thymocytes .

Scientific Research Applications

1. Mitochondrial Mass Assessment

Nonylacridine orange (NAO) is a valuable tool in mitochondrial research. Doherty and Perl (2017) utilized NAO in flow cytometry to assess mitochondrial mass in human peripheral blood lymphocytes. They found that NAO effectively identified mitochondrial subpopulations and was suitable for assessing mitochondrial mass, especially during oxidative stress (Doherty & Perl, 2017).

2. Fluorescence Analysis at Interfaces

The amphiphilic nature of acridine orange, closely related to nonylacridine orange, allows its use in characterizing interfaces. A study by Murad (1999) on 3,6-bisdimethylaminoacridine explored its properties at solvent interfaces, revealing insights into aggregation behaviors and fluorescence polarization, useful in understanding the interaction of similar compounds like nonylacridine orange at interfaces (Murad, 1999).

Safety And Hazards

Nonylacridine Orange may cause coughing or mild irritation when inhaled . It may cause discomfort if swallowed and prolonged skin contact may cause redness and irritation . It may also cause temporary eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Although the number of studies on the clinical use of Nonylacridine Orange is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit of Nonylacridine Orange-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBHTUDHPPBMCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226159
Record name Nonylacridine Orange
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonylacridine orange

CAS RN

75168-11-5
Record name Nonylacridine Orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonylacridine Orange
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Bis(dimethylamino)-10-nonylacridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONYLACRIDINE ORANGE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
E Doherty, A Perl - Reactive oxygen species (Apex, NC), 2017 - ncbi.nlm.nih.gov
… MitoTracker green (MTG) and nonylacridine orange (NAO) are fluorescent probes which have been commonly used to assess mitochondrial mass. This is based on the assumption that …
Number of citations: 67 www.ncbi.nlm.nih.gov
PX Petit, JE O'CONNOR, D Grunwald… - European journal of …, 1990 - Wiley Online Library
… An exception to this was nonylacridine orange which spontaneously bound to the mitochondrial membrane by hydrophobic interactions via its hydrocarbon chain. Energized purified …
Number of citations: 271 febs.onlinelibrary.wiley.com
D Métivier, B Dallaporta, N Zamzami, N Larochette… - Immunology letters, 1998 - Elsevier
… Six hours after CD95 ligation no changes are found among normal-sized cells in the incorporation of mitotracker green™ and nonylacridine orange, which both measure mitochondrial …
Number of citations: 239 www.sciencedirect.com
M Dutot, L Rambaux, JM Warnet… - Journal Francais D' …, 2008 - europepmc.org
… metabolism, reactive oxygen species, superoxide anion, and mitochondrial apoptosis were evaluated using Alamar blue, DCFDA, dihydroethidium, and nonylacridine orange dyes, …
Number of citations: 19 europepmc.org
MA Virmani, R Biselli, A Spadoni, S Rossi… - Pharmacological …, 1995 - Elsevier
… Mitochondrial morphology was also investigated using the MTP-independent probe, 10-nonylacridine orange (NAO), that specifically stains mitochondria in an energy-independent …
Number of citations: 126 www.sciencedirect.com
E Shakh-Nazarov - 6-TH INTERNATIONAL CONFERENCE OF YOUNG …, 2023 - chemistry.ge
… Despite fluorescent dye 10-N-nonylacridine orange (NAO) was considered CL-specific probe, it has been shown that it, also, forms complexes with other negatively charged …
Number of citations: 0 chemistry.ge
M Dutot, JM Warnet, C Baudouin, P Rat - european journal of …, 2008 - Elsevier
… ), intracellular redox status alteration (Alamar Blue test), reactive oxygen species overproduction (DCFH-DA and dihydroethidium tests), mitochondrial alterations (NonylAcridine Orange …
Number of citations: 62 www.sciencedirect.com
X Hao, W Bu, G Lv, L Xu, D Hou, J Wang, X Liu, T Yang… - Oncogene, 2022 - nature.com
… Similarly, staining with nonylacridine orange (NAO), whose localization in mitochondria is independent of mitochondrial membrane potential (ΔΨm) and oxidation, also revealed more …
Number of citations: 10 www.nature.com
AR Pogmore, KH Seistrup, H Strahl - Microbiology, 2018 - microbiologyresearch.org
… domains were originally identified in the Gram-negative model organism Escherichia coli based on preferential staining by the fluorescent membrane dye nonylacridine orange (NAO), …
Number of citations: 16 www.microbiologyresearch.org
G Mao, F Qu, CM St. Croix, YY Tyurina… - ACS chemical …, 2016 - ACS Publications
… We identified the formation of mono-oxygenated derivatives of C18:2-containing cardiolipins (CLs) in mitochondria after the exposure of 10-nonylacridine orange bromide (NAO)-loaded …
Number of citations: 31 pubs.acs.org

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